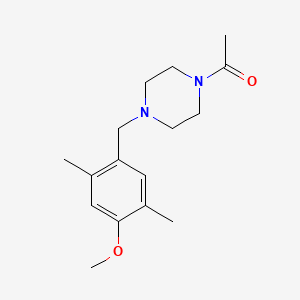![molecular formula C12H20N2S B3852088 N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, also known as BUP, is a chemical compound that belongs to the class of amphetamines. BUP is a psychoactive drug that has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a potent stimulant that affects the central nervous system (CNS) and produces a range of biochemical and physiological effects.
Wirkmechanismus
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. It works by blocking the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This increased availability of dopamine and norepinephrine leads to increased alertness, attention, and cognitive function.
Biochemical and Physiological Effects:
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also affects the levels of various hormones, including cortisol, growth hormone, and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several advantages for use in lab experiments. It is a potent stimulant that produces consistent and predictable effects on the central nervous system. It is also relatively easy to synthesize and has a long shelf life. However, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also has limitations for use in lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also subject to abuse and can produce adverse effects in high doses.
Zukünftige Richtungen
There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine. One area of interest is its potential use as a cognitive enhancer and performance-enhancing drug. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, research is needed to better understand the long-term effects of N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, or N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, is a psychoactive drug that has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, including its potential use as a cognitive enhancer and performance-enhancing drug, and its potential use in the treatment of other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and cognitive function in individuals with ADHD. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has also been used to treat narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. In addition to its therapeutic uses, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been studied for its potential as a cognitive enhancer and as a performance-enhancing drug.
Eigenschaften
IUPAC Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(9-5-11-15-2)10-7-12-6-3-4-8-13-12/h3-4,6,8H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMSMNHJXXEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-bromo-2,4-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B3852014.png)
![6-chloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852019.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)


![6,8-dichloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3852056.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B3852059.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)

![1-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol hydrochloride](/img/structure/B3852070.png)
![N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine](/img/structure/B3852071.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)
![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)